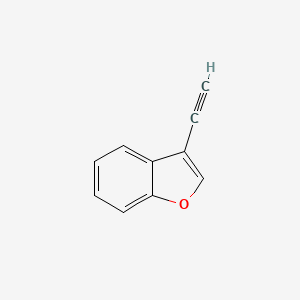

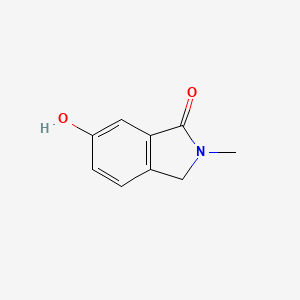

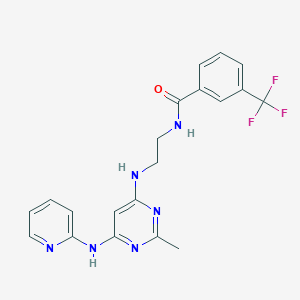

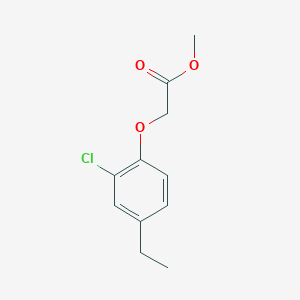

![molecular formula C22H17N5O2S B2428693 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1788945-31-2](/img/structure/B2428693.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

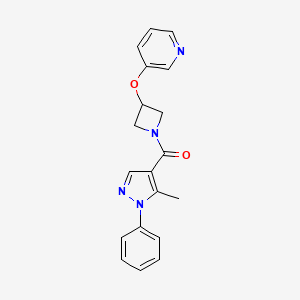

The compound “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole and quinazolinone rings, along with the phenyl ring and the propanamide group. These groups could potentially participate in various chemical reactions depending on the conditions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the propanamide group. The nitrogen atoms in the rings and the carbonyl group in the propanamide could potentially act as nucleophilic or electrophilic sites in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the propanamide group could affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Evaluation as Anti-Inflammatory Agents : A study by Thabet et al., 2011 discussed the synthesis of compounds including imidazo[2,1-b]thiazole derivatives. These compounds were evaluated for their anti-inflammatory properties.

Cytotoxic Activity Against Cancer Cell Lines : Research conducted by Ding et al., 2012 focused on synthesizing novel compounds bearing imidazo[2,1-b]thiazole scaffolds. These compounds were tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors.

Antimicrobial and Anti-Inflammatory Properties : A paper by Zablotskaya et al., 2013 highlighted the synthesis of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives. These compounds demonstrated antimicrobial action, significant anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines.

Eco-Friendly Insecticidal Activity : In the study by Ghareeb et al., 2021, a series of nitrogen heterocycles encompassing a quinoline scaffold, including imidazo[2,1-b]thiazole derivatives, were synthesized and evaluated for their insecticidal activity.

Pharmaceutical Applications

Anticancer Activity : The synthesis and potential anticancer activities of imidazo[2,1-b][1,3]thiazoles were discussed by Potikha and Brovarets, 2020. They found moderate ability in suppressing the growth of certain cancer cells.

Analgesic and Anti-inflammatory Activity : Research by Chumakov et al., 1999 on imidazo[2,1-b]thiazolium bromides revealed their potential analgesic and anti-inflammatory properties.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S/c28-20(9-10-27-14-23-17-7-3-2-6-16(17)21(27)29)24-18-8-4-1-5-15(18)19-13-26-11-12-30-22(26)25-19/h1-8,11-14H,9-10H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKOZCFJGAZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2428611.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)

![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)

![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)